N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety, a methoxyphenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid under acidic conditions. The next step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction using appropriate precursors such as amino acids or their derivatives. The final step includes the coupling of the benzimidazole and pyrrolidine intermediates, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid under strong oxidative conditions.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a scaffold for the development of new bioactive molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structural features make it a candidate for drug design and development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety is known to interact with DNA and proteins, potentially leading to various biological effects. The methoxyphenyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-phenyl-5-oxopyrrolidine-3-carboxamide: Similar structure but lacks the methoxy group, which may affect its reactivity and biological activity.
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and reactivity.
Uniqueness
The presence of the methoxy group in N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide makes it unique compared to its analogs. This functional group can influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially leading to distinct chemical and biological behaviors.
Properties
Molecular Formula |
C19H18N4O3 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-26-14-8-6-13(7-9-14)23-11-12(10-17(23)24)18(25)22-19-20-15-4-2-3-5-16(15)21-19/h2-9,12H,10-11H2,1H3,(H2,20,21,22,25) |
InChI Key |
WJDGFJAUKBZEFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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